

Application Notes and Protocols: CAY10595 for In Vitro Eosinophil Migration Assays

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Compound of Interest

Compound Name: CAY10595

Cat. No.: B120155

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Introduction

Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, including asthma and allergic rhinitis. Their recruitment to sites of inflammation is a critical step in the disease process. Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released by mast cells that potently induces eosinophil migration. This chemotactic effect is primarily mediated through the G-protein coupled receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2.

CAY10595 is a potent and selective antagonist of the CRTH2 receptor. By blocking the interaction of PGD2 with CRTH2, **CAY10595** effectively inhibits the downstream signaling pathways that lead to eosinophil chemotaxis. This makes **CAY10595** a valuable tool for studying the role of the PGD2/CRTH2 axis in eosinophil-mediated inflammation and for the development of novel therapeutics for allergic disorders.

These application notes provide a detailed protocol for an in vitro eosinophil migration assay using **CAY10595** to inhibit PGD2-induced chemotaxis.

Data Presentation

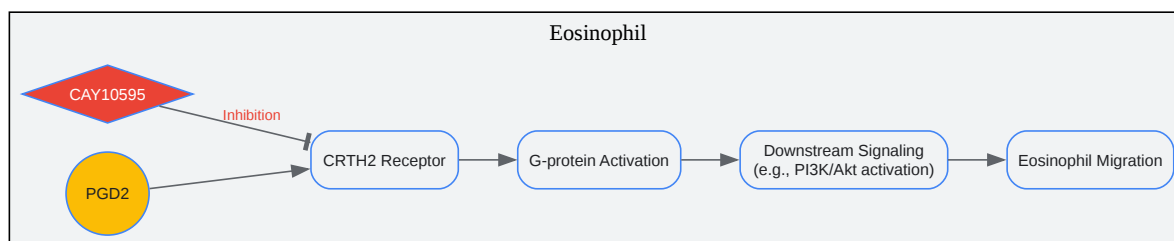
The inhibitory activity of CRTH2 antagonists on eosinophil migration can be quantified by determining the half-maximal inhibitory concentration (IC50). The table below summarizes the

activity of a potent and selective CRTH2 antagonist, OC000459, which is structurally and functionally similar to **CAY10595**.

Compound	Target	Assay Type	Chemoattractant	Cell Type	IC50 (μM)
OC000459	CRTH2/DP2	Chemotaxis	PGD2	Human Th2 Lymphocytes	0.028[1]

Signaling Pathway

The binding of PGD2 to the CRTH2 receptor on eosinophils initiates a signaling cascade that results in cellular polarization and migration towards the chemoattractant gradient. **CAY10595** acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 binding and subsequent downstream signaling.



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Caption: PGD2-CRTH2 signaling pathway in eosinophil migration and its inhibition by **CAY10595**.

Experimental Protocols

In Vitro Eosinophil Migration Assay (Transwell/Boyden Chamber)

This protocol describes a method to assess the ability of **CAY10595** to inhibit the migration of eosinophils towards a PGD2 gradient using a transwell migration assay, also known as a Boyden chamber assay.

Materials:

- Human eosinophils (isolated from peripheral blood)
- **CAY10595**
- Prostaglandin D2 (PGD2)
- Transwell inserts (5 µm pore size) for 24-well plates
- 24-well tissue culture plates
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Bovine Serum Albumin (BSA)
- Calcein-AM or other suitable cell stain
- Fluorescence plate reader or microscope

Procedure:

- Eosinophil Isolation: Isolate human eosinophils from the peripheral blood of healthy donors using a validated method, such as negative selection with immunomagnetic beads.
- Cell Preparation: Resuspend the isolated eosinophils in RPMI 1640 medium containing 0.1% BSA at a concentration of 1×10^6 cells/mL.
- Compound Preparation: Prepare a stock solution of **CAY10595** in a suitable solvent (e.g., DMSO). Make serial dilutions of **CAY10595** in RPMI 1640 with 0.1% BSA to achieve the desired final concentrations for the assay. A vehicle control (DMSO) should also be prepared.

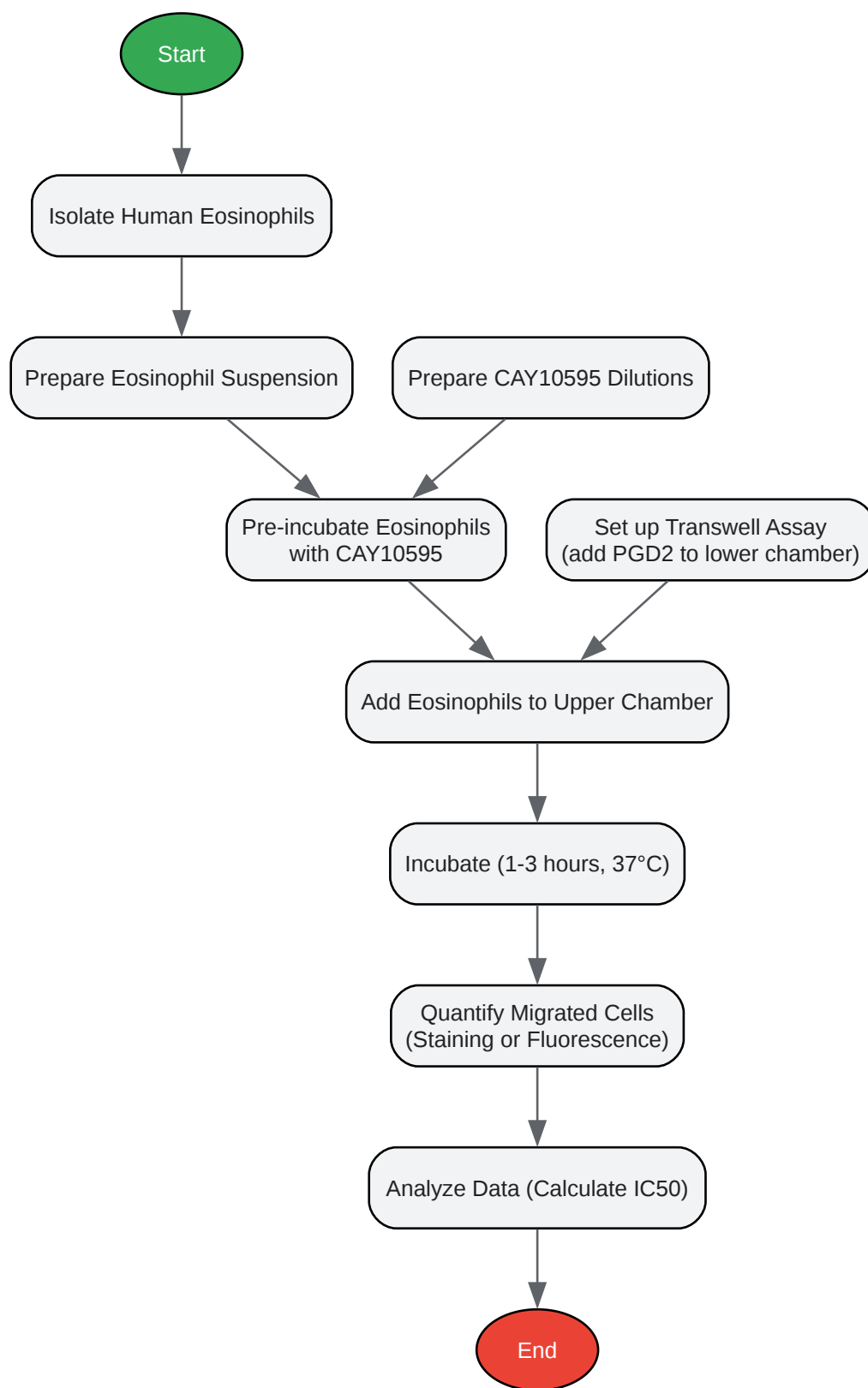
- Pre-incubation with **CAY10595**: Incubate the eosinophil suspension with the various concentrations of **CAY10595** or vehicle control for 30 minutes at 37°C in a 5% CO₂ incubator.
- Assay Setup:
 - Add 600 µL of RPMI 1640 with 0.1% BSA containing PGD₂ (chemoattractant) to the lower wells of the 24-well plate. A typical concentration of PGD₂ to induce migration is 10 nM. Include wells with medium alone as a negative control for basal migration.
 - Place the 5 µm pore size transwell inserts into the wells.
 - Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of each transwell insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours to allow for cell migration.
- Quantification of Migration:
 - Carefully remove the transwell inserts from the plate.
 - To quantify the migrated cells, a variety of methods can be used:
 - Cell Staining: Gently wipe the non-migrated cells from the top surface of the insert membrane with a cotton swab. Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Diff-Quik or crystal violet). Count the number of migrated cells in several high-power fields under a microscope.
 - Fluorescence-based Quantification: Add a fluorescent dye that measures cell viability (e.g., Calcein-AM) to the lower chamber and incubate to allow migrated cells to take up the dye. Read the fluorescence intensity using a fluorescence plate reader. A standard curve with known cell numbers should be generated to correlate fluorescence with the number of migrated cells.

Data Analysis:

Calculate the percentage of inhibition of migration for each concentration of **CAY10595** compared to the vehicle control. Plot the percentage of inhibition against the log concentration of **CAY10595** and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro eosinophil migration assay.



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Caption: Workflow for the in vitro eosinophil migration assay with **CAY10595**.

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References

- 1. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
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